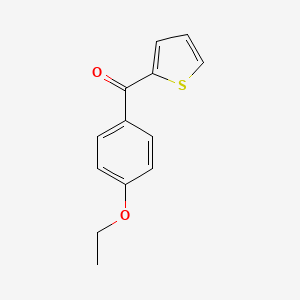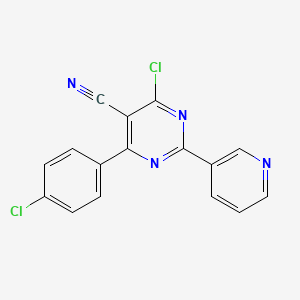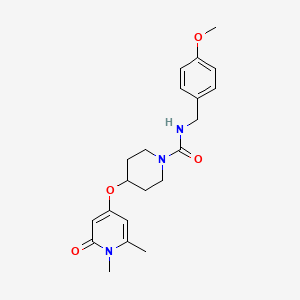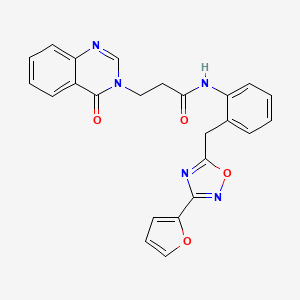
(4-Ethoxyphenyl)(2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Ethoxyphenyl)(2-thienyl)methanone” is a chemical compound with the molecular formula C13H12O2S . It has an average mass of 232.298 Da and a monoisotopic mass of 232.055801 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Applications De Recherche Scientifique
1. Potential in Cancer Treatment
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (4-Ethoxyphenyl)(2-thienyl)methanone, has been studied for its cytotoxic properties. It shows potent activity in various tumor cell lines and induces cell cycle arrest and apoptosis in human leukemia HL-60 cells. This compound inhibits tubulin polymerization and exhibits anticancer therapeutic potential (Magalhães et al., 2013).
2. Role in Selective Estrogen Receptor Modulators (SERMs)
A compound structurally similar to this compound, namely Raloxifene, represents a class of SERMs. These compounds have estrogen agonist-like actions on bone tissues and serum lipids, while displaying estrogen antagonist properties in breast and uterus. This feature is significant in the development of treatments for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
3. Antiviral Activity Exploration
Research on a related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, has explored its antiviral activities. The study involved molecular docking to understand its pharmacokinetic behavior and interaction with potential viral targets. This highlights the potential of these compounds in developing antiviral medications (FathimaShahana & Yardily, 2020).
4. Synthesis and Structure Analysis
Studies have been conducted on the synthesis and structural investigation of compounds similar to this compound. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including material science and drug design (Akkurt et al., 2003).
5. Environmental Implications
Research on benzophenone-8, a compound related to this compound, has addressed its environmental fate and behavior. Understanding the degradation processes and by-products of such compounds is crucial for assessing their environmental impact and designing eco-friendly derivatives (Santos & Esteves da Silva, 2019).
Safety and Hazards
The safety data sheet for a similar compound, (2-Thienyl)ethanol, suggests that it may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Thiophene derivatives, such as “(4-Ethoxyphenyl)(2-thienyl)methanone”, have been the focus of many research studies due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities of “this compound” and its potential applications in medicine.
Mécanisme D'action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives, which share a similar structure, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBTGLUKMXRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)



![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
![2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2840053.png)
